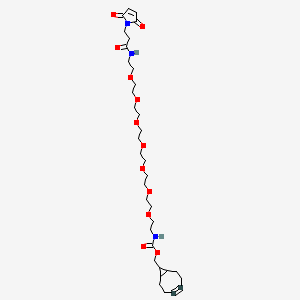

BCN-exo-PEG7-Maleimide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53N3O12/c38-31(9-12-37-32(39)7-8-33(37)40)35-10-13-42-15-17-44-19-21-46-23-25-48-26-24-47-22-20-45-18-16-43-14-11-36-34(41)49-27-30-28-5-3-1-2-4-6-29(28)30/h7-8,28-30H,3-6,9-27H2,(H,35,38)(H,36,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGLXRNSORBLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H53N3O12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BCN-exo-PEG7-Maleimide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Heterobifunctional Linker for Advanced Bioconjugation

BCN-exo-PEG7-Maleimide is a versatile, heterobifunctional crosslinker integral to the fields of bioconjugation, diagnostics, and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Attributes and Chemical Properties

This compound is a molecule comprised of three key functional components: a bicyclo[6.1.0]nonyne (BCN) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. This unique architecture enables a two-step, orthogonal conjugation strategy.

| Property | Value | Reference |

| CAS Number | 2143965-47-1 | [1] |

| Molecular Formula | C34H53N3O12 | [1] |

| Molecular Weight | 695.81 g/mol | [1] |

| Purity | Typically ≥95% | [2] |

| Storage | Store at -20°C, protect from moisture | [3] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | [3] |

Reaction Mechanisms and Kinetics

The utility of this compound lies in the distinct reactivity of its terminal functional groups, allowing for precise, sequential conjugations.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The BCN group reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne (B158145) allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[4]

Thiol-Michael Addition

The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, through a Michael addition reaction. This reaction is highly efficient under physiological conditions and forms a stable thioether bond.

Quantitative Data on Reaction Kinetics

| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | BCN | ~0.06 - 0.1 | Varies with solvent, temperature, and azide (B81097) structure | [5] |

| Thiol-Michael Addition | Maleimide and Thiol | High (qualitative) | pH 6.5-7.5 | [6] |

Note: The thiol-maleimide reaction rate is highly pH-dependent. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6]

The Role of the PEG7 Linker

The polyethylene glycol (PEG) spacer plays a crucial role in the functionality of the this compound linker. The seven ethylene (B1197577) glycol units confer several advantageous properties:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the linker and the resulting bioconjugates, which is particularly beneficial when working with hydrophobic payloads.[7]

-

Increased Stability and Biocompatibility: PEGylation is a well-established method for increasing the stability of biomolecules in biological fluids and reducing their immunogenicity.[7] The PEG spacer can shield the conjugate from enzymatic degradation and recognition by the immune system.[8]

-

Flexibility and Reduced Steric Hindrance: The length and flexibility of the PEG7 chain provide adequate spacing between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[2]

Experimental Protocols

The following section details a generalized protocol for a two-step bioconjugation using this compound. This protocol outlines the conjugation of a thiol-containing protein (e.g., an antibody) to an azide-functionalized molecule (e.g., a fluorescent dye or a small molecule drug).

Step 1: Conjugation of this compound to a Thiol-Containing Protein

This step involves the reaction of the maleimide group with a free thiol on the protein. If the protein does not have accessible free thiols, disulfide bonds may need to be reduced.

Materials:

-

Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Protein Preparation:

-

If necessary, reduce disulfide bonds in the antibody by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Remove excess reducing agent using a desalting column.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching reagent (e.g., N-acetylcysteine) in slight excess to the remaining unreacted maleimide groups to stop the reaction.

-

-

Purification:

-

Purify the BCN-functionalized protein from excess linker and quenching reagent using size-exclusion chromatography or dialysis.

-

Step 2: Conjugation of the BCN-Functionalized Protein to an Azide-Containing Molecule

This step utilizes the copper-free click chemistry reaction between the BCN group on the protein and the azide group on the molecule of interest.

Materials:

-

BCN-functionalized protein (from Step 1)

-

Azide-containing molecule (e.g., fluorescent dye, drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO).

-

Add the azide-containing molecule to the BCN-functionalized protein solution at a 1.5-5 fold molar excess.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized depending on the specific reactants.

-

-

Purification:

-

Purify the final bioconjugate from unreacted azide-containing molecules using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved when using this compound.

Caption: A two-step bioconjugation workflow using this compound.

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Applications in Research and Development

The unique properties of this compound make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): This linker is widely used in the development of ADCs for targeted cancer therapy. It allows for the precise attachment of cytotoxic drugs to antibodies that target tumor-specific antigens.[9][10]

-

Molecular Imaging: this compound can be used to conjugate imaging agents, such as fluorescent dyes or radioisotopes, to targeting molecules for in vivo imaging and diagnostic applications.

-

Protein Engineering and Modification: Researchers use this linker to modify proteins with various functionalities, such as attaching them to surfaces, nanoparticles, or other proteins.

-

Cell Labeling and Tracking: The bioorthogonal nature of the SPAAC reaction makes this linker suitable for labeling and tracking cells in complex biological environments.[11][12][13]

Synthesis Overview

The synthesis of this compound is a multi-step process that involves the sequential assembly of its three core components. While the precise, proprietary synthesis methods are not publicly detailed, a general synthetic strategy can be outlined:

-

Synthesis of the PEG7-Maleimide Moiety: A polyethylene glycol diamine with seven repeating units is mono-protected. The unprotected amine is then reacted with a maleimide derivative, such as maleic anhydride, followed by cyclization to form the maleimide ring.

-

Synthesis of the BCN Moiety: Bicyclo[6.1.0]nonyne is typically synthesized from cyclooctene (B146475) through a series of reactions including epoxidation and subsequent manipulations to introduce the alkyne functionality. The BCN core is then functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, for subsequent coupling.

-

Coupling of BCN and PEG7-Maleimide: The deprotected amine of the PEG7-maleimide is reacted with the activated BCN moiety to form the final this compound product.

-

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combined with the biocompatibility imparted by the PEG linker and the efficiency of the SPAAC and thiol-michael addition reactions, enables the precise and stable construction of complex bioconjugates. This guide provides the foundational knowledge required to effectively utilize this linker in a range of applications, from basic research to the development of next-generation therapeutics.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound, CAS 2143965-47-1 | AxisPharm [axispharm.com]

- 3. BCN-endo-PEG3-Maleimide, CAS 2141976-33-0 | AxisPharm [axispharm.com]

- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Cell labeling and tracking for experimental models using magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imaging and manipulating proteins in live cells through covalent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of BCN-exo-PEG7-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-exo-PEG7-Maleimide is a heterobifunctional crosslinker that is instrumental in the field of bioconjugation, particularly for the development of complex biomolecules such as antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.

The molecule consists of three key components:

-

Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry.[2][3]

-

Maleimide (B117702): A thiol-reactive group for specific conjugation to cysteine residues.[1][4]

-

PEG7: A seven-unit polyethylene (B3416737) glycol spacer that enhances solubility and provides spatial separation.[1][2]

This strategic design allows for a dual-reaction functionality, enabling the sequential or simultaneous conjugation of two different molecules.

Core Mechanism of Action

The functionality of this compound is centered around two independent and highly specific chemical reactions: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the maleimide-thiol Michael addition.

Bicyclo[6.1.0]nonyne (BCN) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN moiety is a cyclooctyne, a class of molecules with significant ring strain. This inherent strain is the driving force for its reaction with azides in a [3+2] dipolar cycloaddition, forming a stable triazole linkage.[5] This reaction is a cornerstone of bioorthogonal chemistry, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes.[6]

Key features of the SPAAC reaction involving BCN include:

-

Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[6]

-

High Reactivity and Selectivity: The reaction is highly specific between the strained alkyne (BCN) and an azide (B81097), with minimal cross-reactivity with other functional groups found in biomolecules.[5]

-

Favorable Kinetics: The reaction proceeds rapidly under mild, physiological conditions.[7]

The exo isomer of BCN is noted to have slightly different steric properties compared to the endo isomer, which can influence the conformation of the final conjugate.[7]

Maleimide and Thiol-Michael Addition

The maleimide group is an α,β-unsaturated carbonyl compound that readily and specifically reacts with sulfhydryl (thiol) groups, such as those on the side chains of cysteine residues in proteins.[4] The reaction mechanism is a Michael addition, where the nucleophilic thiol attacks one of the vinyl carbons of the maleimide ring, resulting in a stable thioether bond.[4][8]

Critical parameters for the maleimide-thiol conjugation include:

-

pH Dependence: The reaction is most efficient and specific within a pH range of 6.5-7.5.[4][9] Below pH 6.5, the protonated thiol is less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and side reactions with amines (e.g., lysine (B10760008) residues) can occur.[9]

-

High Selectivity for Thiols: At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[4]

-

Stability of the Conjugate: While the thioether bond is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[10] Hydrolysis of the succinimide (B58015) ring to the corresponding succinamic acid can increase the long-term stability of the conjugate by preventing this reversal.[10][11]

The Role of the PEG7 Spacer

The polyethylene glycol (PEG) spacer is a critical component that influences the overall properties of the this compound linker and the resulting bioconjugate. The PEG7 spacer is hydrophilic and flexible, offering several advantages:

-

Enhanced Solubility: The PEG chain increases the hydrophilicity of the molecule, which can prevent aggregation and improve solubility in aqueous buffers, a common challenge with hydrophobic payloads.[12]

-

Reduced Steric Hindrance: The spacer provides physical separation between the conjugated molecules, minimizing steric clashes that could otherwise impair their biological function.[12]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.

-

Biocompatibility: PEG is generally considered non-toxic and non-immunogenic.

Quantitative Data

The following tables summarize key quantitative data related to the reactions of the BCN and maleimide moieties. It is important to note that reaction kinetics can be influenced by various factors including the specific reactants, solvent, temperature, and pH.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions with BCN

| Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Benzyl (B1604629) Azide | 0.19 | CD₃CN/D₂O (1:2) |

| Benzyl Azide | 0.29 (endo-BCN) | CD₃CN/D₂O (1:2) |

Data for exo-BCN is presented where available. A study comparing exo- and endo-BCN found similar reactivities with benzyl azide.[7]

Table 2: Maleimide-Thiol Conjugation Efficiency and Kinetics

| Thiol Reactant | Maleimide:Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) | Conditions |

| cRGDfK (peptide) | 2:1 | 30 min | 84 ± 4 | 10 mM HEPES, pH 7.0, Room Temp |

| 11A4 (nanobody) | 5:1 | 2 h | 58 ± 12 | PBS, pH 7.4, Room Temp |

These data are for a maleimide-functionalized nanoparticle system and serve as a proxy for the reactivity of the maleimide group.[8]

Table 3: Stability and Hydrolysis of Maleimide and its Conjugates

| Compound | Half-life (t₁/₂) | Conditions |

| Dibromomaleimide | 17.9 min (pre-conjugation hydrolysis) | pH 7.4 |

| N-aryl maleimide conjugate | 2.6 h (light chain), 2.0 h (heavy chain) (post-conjugation hydrolysis) | pH 8.0, 37°C |

| N-alkyl maleimide conjugate | No hydrolysis observed at 24 h | pH 8.0, 37°C |

| N-aryl maleimide conjugate | >90% stable over 200 h in mouse serum | 37°C |

| N-alkyl maleimide conjugate | 60-70% deconjugation over 200 h in mouse serum | 37°C |

The stability of the maleimide conjugate is highly dependent on the N-substituent.[13][14] Electron-withdrawing groups can accelerate post-conjugation hydrolysis, leading to a more stable final product.[11]

Experimental Protocols

The following are generalized protocols for utilizing this compound in bioconjugation. Optimization is often necessary for specific applications.

Protocol 1: Two-Step Antibody-Oligonucleotide Conjugation

This protocol describes the sequential conjugation of an antibody (via maleimide-thiol reaction) and an azide-modified oligonucleotide (via SPAAC).

Materials:

-

Antibody of interest

-

This compound

-

Azide-modified oligonucleotide

-

Reducing agent (e.g., TCEP or DTT)

-

Reaction buffers (e.g., PBS, pH 7.2-7.5; borate (B1201080) buffer)

-

Quenching reagent (e.g., cysteine)

-

Purification system (e.g., size-exclusion chromatography)

-

DMSO or DMF

Procedure:

-

Antibody Reduction:

-

Dissolve the antibody in a suitable buffer (e.g., PBS with EDTA).

-

Add a 10-50 fold molar excess of a reducing agent like TCEP to reduce disulfide bonds and expose free thiols.

-

Incubate at 37°C for 30-60 minutes.

-

Remove the excess reducing agent using a desalting column.

-

-

Maleimide Conjugation:

-

Immediately after reduction, add a 5-20 fold molar excess of this compound (dissolved in DMSO or DMF) to the reduced antibody.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding an excess of cysteine.

-

-

Purification:

-

Purify the BCN-functionalized antibody using size-exclusion chromatography to remove unreacted linker and quenching reagent.

-

-

SPAAC Reaction:

-

Add a 1.5-5 fold molar excess of the azide-modified oligonucleotide to the purified BCN-functionalized antibody.

-

Incubate at room temperature for 2-4 hours or overnight at 4°C.

-

-

Final Purification and Characterization:

-

Purify the final antibody-oligonucleotide conjugate using an appropriate chromatography method.

-

Characterize the conjugate using SDS-PAGE, mass spectrometry, and functional assays.

-

Protocol 2: General Protocol for Determining SPAAC Kinetics

This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction using NMR spectroscopy.

Materials:

-

BCN-containing compound (e.g., this compound)

-

Azide-containing molecule

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., dimethyl sulfone)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the BCN compound, the azide, and the internal standard in the deuterated solvent.

-

In an NMR tube, combine the BCN compound and the internal standard.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

-

Reaction Monitoring:

-

Add a known excess of the azide to the NMR tube to initiate the reaction.

-

Acquire ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to a non-overlapping peak of the starting BCN compound and the internal standard at each time point.

-

Calculate the concentration of the BCN compound at each time point relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the BCN concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide (k₂ = k' / [Azide]₀).

-

Visualizations

Diagram 1: Signaling Pathway of this compound Dual Conjugation

Caption: Dual conjugation pathway of this compound.

Diagram 2: Experimental Workflow for Antibody-Drug Conjugation

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).

Diagram 3: Logical Relationship of Reaction Parameters

Caption: Key parameters influencing conjugation outcomes.

References

- 1. This compound, CAS 2143965-47-1 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. benchchem.com [benchchem.com]

- 10. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]

- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BCN-PEG3-Mal (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

BCN-exo-PEG7-Maleimide: A Technical Guide to Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-exo-PEG7-Maleimide is a heterobifunctional crosslinker designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This linker possesses two distinct reactive moieties: a bicyclo[6.1.0]nonyne (BCN) group and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG7) spacer. This unique architecture enables a sequential and controlled conjugation strategy, allowing for the precise attachment of different molecules to a central biomolecule.

The BCN group participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that allows for the attachment of azide-modified molecules with high efficiency and specificity under physiological conditions.[1][2] The maleimide group, on the other hand, selectively reacts with thiol groups, such as those found in the side chains of cysteine residues in proteins, to form stable thioether bonds.[3][] The PEG7 linker enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[3]

This technical guide provides an in-depth overview of the core principles, experimental considerations, and general protocols for utilizing this compound in bioconjugation.

Core Properties and Reaction Mechanisms

The utility of this compound lies in the orthogonal reactivity of its two functional ends. This allows for a two-step conjugation workflow, where a biomolecule can first be modified at a thiol-containing residue with the maleimide end of the linker, followed by the attachment of an azide-bearing molecule to the BCN group.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | ~695.8 g/mol | [] |

| Spacer Arm Length | PEG7 | [6] |

| Reactivity 1 | BCN with azides (Copper-free click chemistry) | [1][2] |

| Reactivity 2 | Maleimide with thiols (e.g., cysteine) | [3][] |

| Solubility | Enhanced by PEG7 linker | [3] |

Reaction Kinetics and Stability (General Considerations)

| Reaction | Factors Influencing Rate and Stability | General Observations |

| BCN-Azide (SPAAC) | Strain of the cyclooctyne, nature of the azide. | BCN is a highly reactive cyclooctyne, leading to fast reaction kinetics. The resulting triazole linkage is highly stable. |

| Maleimide-Thiol | pH (optimal range 6.5-7.5), temperature, buffer composition, pKa of the thiol. | The reaction is generally rapid at neutral to slightly acidic pH. The resulting thioether bond can be susceptible to retro-Michael addition, especially in the presence of other thiols. The stability can be influenced by the local microenvironment on the protein. |

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step bioconjugation strategy. Optimization of these protocols is highly recommended for specific applications.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the initial reaction of the maleimide group of the linker with a thiol-containing biomolecule, such as a protein with an available cysteine residue.

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: If necessary, treat the protein with a reducing agent like TCEP to ensure the availability of free thiol groups. Purify the protein to remove the reducing agent.

-

Linker Preparation: Prepare a stock solution of this compound in an anhydrous solvent like DMSO.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker using size-exclusion chromatography, dialysis, or a suitable spin filter.

Protocol 2: BCN-Azide Conjugation (SPAAC)

This protocol outlines the second step, where the BCN-functionalized biomolecule from Protocol 1 is reacted with an azide-containing molecule.

Materials:

-

BCN-functionalized biomolecule (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-containing molecule (e.g., a drug, a fluorescent probe)

-

Purification system

Procedure:

-

Reaction Setup: Add a 2-5 fold molar excess of the azide-containing molecule to the solution of the BCN-functionalized biomolecule.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or as determined by optimization experiments.

-

Purification: Purify the final bioconjugate to remove unreacted azide-containing molecules using an appropriate method such as size-exclusion chromatography or affinity chromatography, depending on the nature of the conjugate.

Logical Workflow for Dual-Labeling of a Protein

The following diagram illustrates the logical steps involved in using this compound to create a dually labeled protein, for instance, with a targeting moiety and a therapeutic payload.

Caption: Workflow for creating a dually functionalized protein.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines a more specific experimental workflow for the synthesis and characterization of an ADC using this compound.

Caption: Synthesis and characterization of an Antibody-Drug Conjugate.

Conclusion

This compound is a powerful and versatile tool for creating complex bioconjugates with a high degree of control and specificity. Its dual-reactive nature, combined with the favorable properties of the PEG spacer, makes it an ideal candidate for applications in drug delivery, diagnostics, and fundamental biological research. While the general principles of its reactivity are well-understood, researchers should perform careful optimization of reaction conditions to achieve the desired outcomes for their specific biomolecules of interest. The continued development of such sophisticated linkers is poised to advance the field of bioconjugation and enable the creation of next-generation protein therapeutics.

References

Introduction to Copper-Free Click Chemistry and the Role of BCN Linkers

An In-Depth Technical Guide to Copper-Free Click Chemistry with BCN Linkers

For Researchers, Scientists, and Drug Development Professionals

In the realms of chemical biology, drug development, and bioconjugation, the ability to selectively and efficiently form covalent bonds in complex biological environments is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The most prominent example, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but is limited in living systems due to the cytotoxicity of the copper catalyst.[1]

This limitation spurred the development of copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a toxic catalyst.[1] This bioorthogonality—the ability to proceed within a living organism without interfering with native biochemical processes—makes SPAAC an invaluable tool for in vivo imaging, drug targeting, and studying biomolecules in their natural environment.[1][2]

Among the strained alkynes used in SPAAC, Bicyclo[6.1.0]nonyne (BCN) has emerged as a key reagent, valued for its optimal balance of reactivity and stability.[3] BCN's smaller size and increased hydrophilicity compared to other common linkers like Dibenzocyclooctyne (DBCO) can be advantageous in minimizing the perturbation of a biomolecule's function.[4][5]

The Core Mechanism: A Strain-Promoted [3+2] Dipolar Cycloaddition

The fundamental mechanism of the reaction between a BCN linker and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition.[3] The reaction involves the formation of two new sigma bonds between the 1,3-dipole (the azide) and the dipolarophile (the strained alkyne of the BCN group), resulting in a stable triazole linkage.[3]

The driving force for this "strain-promoted" reaction is the significant ring strain within the BCN moiety.[1][3] The fusion of a cyclopropane (B1198618) ring to the cyclooctyne (B158145) core distorts the alkyne from its ideal linear geometry, significantly lowering the activation energy of the cycloaddition reaction and allowing it to proceed readily at physiological temperatures.[3]

Quantitative Data and Performance Comparison

The choice of a bioorthogonal linker is critical and depends on the specific experimental requirements. BCN offers a unique set of properties when compared to both copper-catalyzed click chemistry (CuAAC) and other SPAAC reagents like DBCO.

BCN vs. CuAAC

The primary advantage of BCN-mediated SPAAC over CuAAC is its biocompatibility due to the absence of a copper catalyst, which is essential for live-cell and in vivo applications.[1][6]

| Feature | BCN (SPAAC) | CuAAC |

| Biocompatibility | High (Copper-free) | Low (Requires cytotoxic Cu(I) catalyst) |

| Reaction Conditions | Physiological (aqueous buffer, neutral pH) | Requires copper source and reducing agent |

| Reaction Rate | Generally slower than CuAAC | Very fast |

| Reagent Availability | Strained alkynes can be more complex to synthesize | Terminal alkynes are readily available |

BCN vs. DBCO

Within the family of strained cyclooctynes, DBCO is another widely used reagent. The primary differences between BCN and DBCO lie in their reaction kinetics and stability.[1][7]

| Feature | BCN | DBCO |

| Reaction Kinetics | Generally slower than DBCO with common azides. Reactivity is tunable and can be enhanced with electron-deficient azides.[1] | Generally exhibits faster kinetics due to greater ring strain.[7] |

| Stability (vs. Thiols) | Significantly more stable in the presence of endogenous thiols like glutathione (B108866) (GSH).[1] | Less stable in the presence of thiols.[1] |

| Physicochemical Properties | Smaller and relatively more hydrophilic.[5][8] | Larger and more hydrophobic.[9] |

Reaction Kinetics and Stability Data

The following tables summarize key quantitative data regarding the reactivity and stability of BCN linkers.

Table 1: Second-Order Rate Constants of BCN Diastereomers with Benzyl Azide Data from a study on diastereomeric BCN reactivity.[8]

| BCN Diastereomer | Second-order rate constant (k₂) in CD₃CN/D₂O |

| exo-BCN | 0.19 M⁻¹s⁻¹ |

| endo-BCN | 0.29 M⁻¹s⁻¹ |

Table 2: Comparative Stability in the Presence of Glutathione (GSH) Data from a comparative study of click handle stability.[10]

| Linker | Half-life in the presence of GSH |

| BCN | ~6 hours |

| DBCO | ~71 minutes |

Table 3: Reactivity of BCN with β-mercaptoethanol (βME) Data from a study on BCN side reactions.[10]

| Reaction | Second-order rate constant (k₂) | Notes |

| BCN + βME | 10⁻⁴ M⁻¹s⁻¹ | Approx. 8% conversion to adduct after 24h with 10 mM βME. |

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below is a representative protocol for the bioconjugation of an azide-modified molecule to an antibody functionalized with a BCN-NHS ester.

Protocol: Conjugation of an Azide-Modified Oligonucleotide to a BCN-Functionalized Antibody

This protocol is divided into two main stages: the activation of the antibody with the BCN linker and the subsequent conjugation with the azide-modified oligonucleotide.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

BCN-NHS ester dissolved in anhydrous DMSO (e.g., 10 mM stock solution)

-

Azide-modified oligonucleotide

-

Quenching solution (e.g., 100 mM Tris buffer)

-

Spin desalting columns or size-exclusion chromatography (SEC) system for purification

Part 1: Antibody Activation with BCN-NHS Ester

-

Reaction Setup: Mix the antibody solution with a 20-30 fold molar excess of the BCN-NHS ester stock solution. The final DMSO concentration should be kept low (ideally <10% v/v) to avoid antibody denaturation.[6] The antibody concentration in the reaction mixture should be around 1 mg/mL.[6]

-

Incubation: Incubate the reaction at room temperature for 60 minutes with gentle mixing.[6]

-

Quenching: Add a small volume of quenching solution (e.g., 10 µL of 100 mM Tris) to the reaction to quench any unreacted BCN-NHS ester.[6] Incubate for an additional 15 minutes.[6]

-

Purification: Remove the unreacted BCN-NHS ester and quenching agent using a spin desalting column or SEC.[6] The purified BCN-functionalized antibody can be stored at -20°C for several months.[6]

Part 2: Conjugation with Azide-Modified Oligonucleotide

-

Conjugation Reaction: Mix the purified BCN-activated antibody with the azide-modified oligonucleotide at the desired molar ratio.

-

Incubation: Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation.[1]

-

Final Purification: Purify the final antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size exclusion, ion exchange, or HIC) to remove the unconjugated oligonucleotide.[1]

-

Characterization: Validate the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays to determine the drug-to-antibody ratio (DAR) and confirm retained biological activity.

Troubleshooting and Mitigating Side Reactions

A primary consideration when working with BCN linkers is the potential for a thiol-yne side reaction with free cysteine residues in proteins.[10] This can lead to non-specific labeling and product heterogeneity.

Strategies to Mitigate Thiol-yne Side Reactions:

-

Thiol Blocking: Pre-treat the protein with an alkylating agent like iodoacetamide (B48618) (IAM) to block free thiols before introducing the BCN reagent.[10]

-

Competitive Inhibition: Add a low concentration of a small molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture. This will preferentially react with accessible BCN groups, protecting the cysteine residues on the protein of interest.[3][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Navigating the Conjugation Landscape: A Technical Guide to the Solubility and Stability of BCN-exo-PEG7-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of BCN-exo-PEG7-Maleimide, a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding these core physicochemical properties is paramount for optimizing conjugation reactions, ensuring the integrity of the final product, and predicting its in vivo behavior.

Introduction to this compound

This compound is a versatile linker that incorporates three key functional components:

-

Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This allows for the specific and efficient conjugation to azide-modified molecules.

-

Polyethylene Glycol (PEG): A seven-unit PEG spacer (PEG7) enhances the hydrophilicity and overall solubility of the molecule in aqueous environments. It also provides a flexible linker arm, which can reduce steric hindrance during conjugation.

-

Maleimide (B117702): A thiol-reactive functional group that readily reacts with cysteine residues on proteins and peptides to form a stable thioether bond.

The strategic combination of these moieties makes this compound a valuable tool for linking biomolecules. However, the inherent chemical nature of each component also dictates the overall solubility and stability profile of the molecule.

Solubility Profile

Table 1: Expected Solubility of this compound in Common Solvents

| Solvent | Expected Solubility | Rationale |

| Water | High | The hydrophilic PEG7 chain significantly contributes to aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | High | Expected to be readily soluble in common biological buffers. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is generally effective for dissolving a wide range of organic molecules, including PEGylated compounds. |

| Dimethylformamide (DMF) | High | Another polar aprotic solvent suitable for dissolving PEGylated linkers. |

| Ethanol, Methanol | Moderate to High | The molecule's polarity should allow for good solubility in polar protic solvents. |

| Dichloromethane (DCM) | Moderate | The BCN and maleimide moieties provide some nonpolar character, allowing for solubility in less polar organic solvents. |

| Acetonitrile | Moderate to High | A polar aprotic solvent commonly used in reversed-phase chromatography for such molecules. |

Stability Profile

The stability of this compound is a critical consideration, as degradation of either the BCN or maleimide functionality can lead to loss of reactivity and failed conjugations. Stability is influenced by factors such as pH, temperature, and the presence of other chemical entities.

Stability of the Maleimide Group

The maleimide group is susceptible to hydrolysis, which opens the maleimide ring to form a maleamic acid derivative that is unreactive towards thiols. The rate of this hydrolysis is highly dependent on pH.[1]

Table 2: pH-Dependent Stability of the Maleimide Moiety

| pH Range | Stability | Predominant Reaction |

| < 6.5 | Relatively Stable | Minimal hydrolysis. |

| 6.5 - 7.5 | Moderately Stable | Thiol-maleimide reaction is significantly faster than hydrolysis. This is the optimal pH range for conjugation.[1] |

| > 7.5 | Unstable | The rate of hydrolysis increases significantly. Competitive reaction with amines can also occur.[1] |

| > 8.5 | Highly Unstable | Rapid hydrolysis of the maleimide ring. |

It is important to note that the thioether conjugate formed after the reaction of the maleimide with a thiol is significantly more stable than the unreacted maleimide, although it can still undergo a retro-Michael reaction, particularly in the presence of other thiols.[2][3]

Stability of the BCN Group

The BCN group is generally considered stable under physiological conditions (pH 7.4, 37°C). However, its stability can be compromised in the presence of strong oxidizing agents or within harsh cellular environments like phagosomes. The linkage of the BCN moiety to the PEG spacer (in this case, an amide bond) is generally more stable than a carbamate (B1207046) linkage.

Thermal and Photostability

For long-term storage, this compound should be stored at low temperatures (-20°C or -80°C) and protected from light to prevent potential degradation of the BCN and maleimide groups. Thermal degradation of PEG chains typically occurs at temperatures well above those used for standard bioconjugation reactions.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a series of sealed vials.

-

Ensure enough solid is present to achieve saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a validated analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (maleimide absorbs around 300 nm) or a charged aerosol detector (CAD) to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mM.

-

Protocol for Stability Assessment (Hydrolytic Stability)

This protocol describes a method to assess the hydrolytic stability of the maleimide group of this compound at different pH values.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in an organic solvent (e.g., DMSO).

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 8.5).

-

-

Incubation:

-

Dilute the stock solution into each buffer to a final known concentration.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench the hydrolysis by adding a suitable quenching agent (e.g., an acidic solution to lower the pH) or by freezing the sample.

-

-

HPLC Analysis:

-

Analyze the samples by a stability-indicating reversed-phase HPLC method.

-

The method should be able to separate the intact this compound from its hydrolysis product (the maleamic acid derivative).

-

Monitor the decrease in the peak area of the intact molecule over time.

-

-

Data Analysis:

-

Plot the percentage of the remaining intact this compound against time for each pH.

-

Calculate the half-life (t½) of the maleimide group at each pH.

-

Summary and Recommendations

This compound is a powerful tool for bioconjugation, offering a balance of reactivity and biocompatibility. Its solubility is generally high in aqueous buffers and polar organic solvents, a feature enhanced by the PEG7 linker. The primary stability concern is the hydrolysis of the maleimide group, which is highly pH-dependent.

Key Recommendations for Use:

-

Storage: Store this compound as a solid or in an anhydrous aprotic solvent (e.g., DMSO) at -20°C or -80°C, protected from light.

-

Aqueous Solutions: Prepare aqueous solutions of the linker immediately before use.

-

Conjugation pH: Perform thiol-maleimide conjugations in the pH range of 6.5-7.5 to maximize the reaction rate with thiols while minimizing hydrolysis.

-

Characterization: Always characterize the final conjugate to confirm the integrity of the linker and the efficiency of the conjugation.

By understanding and controlling the parameters of solubility and stability, researchers can effectively utilize this compound to construct robust and well-defined bioconjugates for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to BCN-exo-PEG7-Maleimide (CAS: 2143965-47-1): A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BCN-exo-PEG7-Maleimide, a versatile heterobifunctional linker designed for the precise and stable conjugation of biomolecules. This document details its chemical properties, core applications, and provides generalized experimental protocols for its use in creating advanced bioconjugates, such as antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a powerful tool in the field of bioconjugation, enabling the covalent linkage of two different molecules with high specificity and efficiency. It features three key components:

-

A Bicyclo[6.1.0]nonyne (BCN) group: This strained alkyne moiety facilitates copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This allows for highly selective and bioorthogonal conjugation to azide-containing molecules.

-

A Maleimide (B117702) group: This functionality reacts specifically with thiol (sulfhydryl) groups, primarily found in cysteine residues of proteins and peptides, forming a stable thioether bond.

-

A Polyethylene (B3416737) Glycol (PEG7) spacer: This seven-unit polyethylene glycol linker enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[1][2]

The dual reactivity of this linker makes it particularly valuable for applications requiring sequential and controlled conjugation, such as in the development of targeted therapeutics and diagnostic agents.[]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2143965-47-1 | |

| Molecular Formula | C₃₄H₅₃N₃O₁₂ | |

| Molecular Weight | 695.80 g/mol | |

| Purity | Typically >95% | |

| Appearance | Varies (often a solid or oil) | |

| Solubility | Soluble in DMSO, DMF | [4] |

| Storage Conditions | -20°C, protected from light and moisture | [4] |

Core Applications in Research and Drug Development

The unique architecture of this compound lends itself to a variety of applications, most notably in the construction of antibody-drug conjugates (ADCs).[] In a typical ADC application, the maleimide group is first reacted with a thiol group on a monoclonal antibody. Subsequently, an azide-modified cytotoxic drug can be attached to the BCN group via copper-free click chemistry. This sequential approach allows for precise control over the conjugation process and the final structure of the ADC.

Other key applications include:

-

Protein Labeling: Site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic purposes.[5]

-

Surface Functionalization: Modification of nanoparticles, beads, or other surfaces with biomolecules for applications in biosensing and targeted delivery.[5]

-

Peptide Modification: Creating complex peptide structures or conjugating peptides to other molecules to enhance their therapeutic or diagnostic potential.

Experimental Protocols

The following sections provide generalized protocols for the two key reactions facilitated by this compound. These should be optimized for specific applications.

Protocol for Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide group of the linker to a thiol-containing protein, such as a monoclonal antibody.

Materials:

-

Thiol-containing protein (e.g., antibody)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 6.5-7.5, degassed.[5]

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Anhydrous DMSO or DMF

-

Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[6]

-

(Optional) Reduction of Disulfide Bonds: If targeting cysteine residues involved in disulfide bonds, add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds and expose the thiol groups.[6] If using DTT, it must be removed prior to the addition of the maleimide linker.

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.[6]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

-

Purification: Remove the excess, unreacted linker by size-exclusion chromatography or dialysis against the reaction buffer.

-

Characterization: The resulting BCN-functionalized protein can be characterized by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the degree of labeling.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-containing molecule to the BCN-functionalized protein prepared in the previous step.

Materials:

-

BCN-functionalized protein

-

Azide-containing molecule (e.g., cytotoxic drug, fluorescent probe)

-

Reaction Buffer: PBS or other biocompatible buffer, pH 7.0-7.4.

Procedure:

-

Reactant Preparation: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, water).

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the solution of the BCN-functionalized protein.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.[7]

-

Purification: Purify the final conjugate to remove any unreacted azide-containing molecule and other impurities using an appropriate method, such as size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or dialysis.

-

Characterization: Characterize the final conjugate to confirm successful conjugation and determine the final drug-to-antibody ratio (DAR) using techniques like mass spectrometry, UV-Vis spectroscopy, and HPLC.[8]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and logical relationships involving this compound.

Caption: Sequential conjugation workflow using this compound.

Caption: Conceptual pathway of an ADC utilizing a BCN-Maleimide linker.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker that enables the precise and controlled construction of complex bioconjugates. Its dual reactivity, combined with the beneficial properties of the PEG spacer, makes it an invaluable tool for researchers and professionals in the fields of drug development, diagnostics, and fundamental biological research. By understanding the principles of maleimide-thiol chemistry and strain-promoted azide-alkyne cycloaddition, and by carefully optimizing the reaction conditions, this linker can be used to create novel and potent biomolecular constructs.

References

- 1. BCN-endo-PEG3-Maleimide, CAS 2141976-33-0 | AxisPharm [axispharm.com]

- 2. BCN-endo-PEG-Maleimide | AxisPharm [axispharm.com]

- 4. endo-BCN-PEG6-Mal | BroadPharm [broadpharm.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Site-Specific Protein Labeling with BCN-exo-PEG7-Maleimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a critical technique in modern biochemical research and pharmaceutical development. It allows for the precise attachment of a variety of moieties, including fluorescent dyes, biotin, and cytotoxic drugs, to a specific location on a protein. This precision is paramount for understanding protein structure and function, developing diagnostic assays, and constructing highly targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

BCN-exo-PEG7-Maleimide is a heterobifunctional linker that enables a powerful two-step strategy for site-specific protein modification.[1][2] It features two distinct reactive groups:

-

A Maleimide (B117702) Group: This moiety reacts specifically with the thiol (sulfhydryl) group of cysteine residues within a protein, forming a stable thioether bond.[3] This reaction is highly efficient and selective under mild physiological conditions.

-

A Bicyclo[6.1.0]nonyne (BCN) Group: BCN is a strained alkyne that readily undergoes a copper-free click chemistry reaction, specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[3][4] This bioorthogonal reaction is extremely fast and proceeds with high efficiency in aqueous environments without the need for a cytotoxic copper catalyst.[5]

-

A PEG7 Linker: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the protein and the molecule to be attached.[1][5]

This dual functionality makes this compound an ideal tool for applications requiring a two-step labeling approach, such as the construction of complex bioconjugates where the labeling conditions for each component need to be optimized independently. A common application is in the development of ADCs, where an antibody is first labeled with the linker via its cysteine residues, and then the cytotoxic drug, modified with an azide (B81097), is attached via the copper-free click reaction.[1][2][6]

Principle of the Method

The site-specific labeling of a protein using this compound is a sequential two-step process.

Step 1: Maleimide-Thiol Conjugation. The maleimide group of the linker reacts with a free thiol group on a cysteine residue of the target protein. To ensure the availability of free thiols, any existing disulfide bonds within the protein, particularly in antibodies, may need to be reduced prior to the labeling reaction.

Step 2: Copper-Free Click Chemistry. The BCN group, now attached to the protein, is available for a highly specific and efficient reaction with a molecule of interest that has been functionalized with an azide group. This SPAAC reaction forms a stable triazole linkage, completing the bioconjugation.

Diagrams

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. This compound, CAS 2143965-47-1 | AxisPharm [axispharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BCN-PEG3-Mal (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Labeling Antibodies with BCN-exo-PEG7-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of BCN-exo-PEG7-Maleimide to antibodies. This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[1][2][3][4] The maleimide (B117702) group facilitates covalent attachment to thiol (-SH) groups on the antibody, typically on cysteine residues, while the BCN (bicyclo[6.1.0]nonyne) group enables copper-free click chemistry reactions with azide-modified molecules.[1][2][3][5][6][7] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and flexibility of the resulting conjugate.[1][5][8]

The following protocol outlines the necessary steps for antibody preparation, the labeling reaction, and the subsequent purification and characterization of the antibody-BCN conjugate.

Materials and Methods

Materials

-

Antibody of interest (in a suitable buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - Optional

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5[9]

-

Quenching reagent (e.g., N-acetyl-L-cysteine)

-

Purification column (e.g., size-exclusion chromatography column)[10][11]

-

Spectrophotometer

-

LC-MS system (for characterization)

Experimental Workflow

The overall workflow for labeling an antibody with this compound is depicted below.

Caption: Experimental workflow for antibody labeling with this compound.

Detailed Protocol

Antibody Preparation

-

Buffer Exchange: Ensure the antibody is in an amine-free and thiol-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-7.5.[12] The optimal antibody concentration for labeling is typically between 1-10 mg/mL.[12] If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Optional - Reduction of Disulfide Bonds: To increase the number of available thiol groups, interchain disulfide bonds within the antibody can be partially reduced.

Preparation of this compound Stock Solution

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO or DMF.[9][13]

-

Vortex the solution briefly to ensure the linker is fully dissolved. This stock solution should be prepared fresh before use. Unused stock solution can be stored at -20°C for a limited time, protected from light and moisture.

Labeling Reaction

-

Add a 10 to 20-fold molar excess of the this compound stock solution to the prepared antibody solution.[9][13] The optimal molar ratio may need to be determined empirically for each specific antibody.

-

Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9][13]

-

Quenching: To stop the reaction, add a quenching reagent such as N-acetyl-L-cysteine to a final concentration that is in slight excess to the initial amount of the maleimide linker. This will react with any unreacted maleimide groups.[13] Incubate for an additional 15-30 minutes at room temperature.

Purification of the Antibody-BCN Conjugate

-

Remove unreacted this compound and quenching reagent from the conjugated antibody using a size-exclusion chromatography (SEC) column.[10][11][13]

-

Equilibrate the SEC column with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions containing the purified antibody-BCN conjugate. The larger antibody conjugate will elute before the smaller, unreacted components.

Characterization of the Antibody-BCN Conjugate

Determination of Labeling Efficiency (Degree of Labeling - DOL)

The Degree of Labeling (DOL), also referred to as the Drug-to-Antibody Ratio (DAR) in the context of ADCs, is a critical quality attribute.[14] It can be determined using several methods:

-

UV-Vis Spectrophotometry: This method is applicable if the BCN-PEG7-Maleimide linker itself contains a chromophore or is attached to a molecule with a distinct UV-Vis absorbance from the antibody.[14][]

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated linkers based on their increased hydrophobicity.[]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the mass of the antibody before and after conjugation, allowing for the determination of the number of attached linkers.[16]

Data Presentation

The following tables provide examples of how quantitative data from the labeling and characterization experiments can be presented. Please note that the data presented here are for illustrative purposes only.

Table 1: Labeling Reaction Parameters and Efficiency

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Antibody Concentration (mg/mL) | 5 | 5 | 10 |

| Molar Ratio (Linker:Antibody) | 10:1 | 20:1 | 10:1 |

| Reaction Temperature (°C) | 25 | 4 | 25 |

| Reaction Time (hours) | 2 | 16 | 2 |

| Degree of Labeling (DOL) | 3.8 | 4.5 | 4.2 |

| Antibody Recovery (%) | 92 | 88 | 95 |

Table 2: Stability of Antibody-BCN Conjugate

| Storage Condition | Time Point | % Intact Conjugate (Representative Data) |

| 4°C in PBS | Day 0 | 100 |

| Day 7 | 98 | |

| Day 14 | 96 | |

| 37°C in Human Serum | Day 0 | 100 |

| Day 3 | 85 | |

| Day 7 | 70 |

Note: The stability of maleimide-based conjugates in serum can vary and is a critical parameter to assess experimentally.[17]

Troubleshooting

Common issues encountered during antibody-maleimide conjugation include low labeling efficiency, antibody aggregation, and linker instability.

Low Labeling Efficiency:

-

Cause: Insufficiently reduced antibody, hydrolyzed maleimide linker, or suboptimal reaction conditions (pH, molar ratio).[12][13]

-

Solution: Ensure complete removal of reducing agent before adding the linker, prepare fresh linker stock solution, and optimize the pH and molar excess of the linker.[13]

Antibody Aggregation:

-

Cause: Increased hydrophobicity of the conjugate, especially with a high degree of labeling.

-

Solution: Optimize the DOL to a lower value, include excipients in the formulation, or use a more hydrophilic linker.

Linker Instability:

-

Cause: The thioether bond formed by the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[17]

-

Solution: While inherent to the chemistry, careful formulation and storage can minimize this. For applications requiring high stability, alternative linker chemistries may be considered.

Conclusion

The protocol described provides a comprehensive guide for the successful labeling of antibodies with this compound. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are essential to ensure the desired product quality for downstream applications in research and drug development. The bifunctional nature of this linker provides a versatile platform for the construction of complex bioconjugates.

References

- 1. This compound, CAS 2143965-47-1 | AxisPharm [axispharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BCN-PEG5-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. BCN-endo-PEG3-Maleimide, CAS 2141976-33-0 | AxisPharm [axispharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. labinsights.nl [labinsights.nl]

- 9. benchchem.com [benchchem.com]

- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 16. rapidnovor.com [rapidnovor.com]

- 17. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell Surface Labeling Using BCN-exo-PEG7-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-exo-PEG7-Maleimide is a versatile, heterobifunctional crosslinker designed for advanced bioconjugation and cell surface labeling studies.[1][2] This reagent incorporates three key components: a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a maleimide (B117702) group for covalent reaction with thiols, and a seven-unit polyethylene (B3416737) glycol (PEG7) spacer.[1][2] The BCN moiety enables highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified biomolecules in living systems without the need for a cytotoxic copper catalyst.[1][2] The maleimide group provides a means for specific and stable thioether bond formation with cysteine residues on proteins and peptides.[1] The hydrophilic PEG7 linker enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[1] These features make this compound an ideal tool for a range of applications, including the development of antibody-drug conjugates (ADCs), molecular imaging, and targeted therapeutics.[1]

Principle of Cell Surface Labeling

This compound allows for a two-step labeling strategy for cell surface proteins. This can be approached in two ways depending on the experimental design:

-

Targeting Cysteine Residues: Cell surface proteins with available cysteine residues can be directly labeled with the maleimide function of the linker. The now-appended BCN group can then be used to attach an azide-containing probe, such as a fluorophore, biotin, or a drug molecule, via SPAAC.

-

Targeting Azide-Modified Proteins: Cells can be metabolically engineered to express proteins with azide-containing unnatural amino acids or sugars. The BCN group of the linker will react with these azides, leaving the maleimide group available for conjugation to a thiol-containing probe.

Data Presentation

Quantitative analysis is crucial for optimizing and validating cell surface labeling experiments. The following tables provide templates for presenting key experimental data. Note: The values presented in these tables are for illustrative purposes only and should be determined experimentally for your specific system.

Table 1: Labeling Efficiency of a Target Cell Surface Protein

| Cell Line | Labeling Strategy | This compound Concentration (µM) | Probe Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) | Labeling Efficiency (%) |

| HEK293 | Maleimide-first | 10 | 5 (Azide-Fluorophore) | 60 | 15,000 | 85 |

| Jurkat | Maleimide-first | 20 | 10 (Azide-Fluorophore) | 60 | 25,000 | 92 |

| HeLa | SPAAC-first | 10 | 5 (Thiol-Fluorophore) | 60 | 12,000 | 80 |

| A549 | SPAAC-first | 20 | 10 (Thiol-Fluorophore) | 60 | 22,000 | 88 |

Table 2: Cell Viability After Labeling

| Cell Line | This compound Concentration (µM) | Probe Concentration (µM) | Labeling Duration (hours) | Cell Viability (%) (Trypan Blue Exclusion) |

| HEK293 | 10 | 5 | 2 | >95% |

| Jurkat | 20 | 10 | 2 | >95% |

| HeLa | 10 | 5 | 2 | >95% |

| A549 | 20 | 10 | 2 | >95% |

Table 3: Signal-to-Noise Ratio (SNR) in Fluorescence Imaging

| Cell Line | Labeling Condition | Target Protein Expression | SNR |

| HEK293 | Labeled | High | 15.2 |

| HEK293 | Unlabeled Control | High | 1.5 |

| HeLa | Labeled | Moderate | 10.8 |

| HeLa | Unlabeled Control | Moderate | 1.3 |

Experimental Protocols

Protocol 1: Two-Step Cell Surface Labeling via Maleimide-Thiol Conjugation followed by SPAAC

This protocol describes the labeling of a cell surface protein with an available cysteine residue, followed by the attachment of an azide-modified fluorescent probe.

Materials:

-

Cells expressing the target surface protein

-

This compound

-

Azide-conjugated fluorophore

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

For adherent cells, detach using a non-enzymatic cell dissociation buffer. For suspension cells, collect by centrifugation.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in PBS to a concentration of 1-5 x 10^6 cells/mL.

-

-

Step 1: Maleimide Labeling:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Add the this compound stock solution to the cell suspension to a final concentration of 10-50 µM.

-

Incubate for 60-90 minutes at room temperature or 2 hours on ice, protected from light.

-

Wash the cells three times with ice-cold PBS to remove unreacted linker.

-

-

Step 2: SPAAC Reaction:

-

Prepare a 1-5 mM stock solution of the azide-conjugated fluorophore in DMSO.

-

Add the azide-fluorophore stock solution to the cell suspension to a final concentration of 5-25 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with ice-cold PBS.

-

-

Analysis:

-

Resuspend the cells in FACS buffer for flow cytometry analysis or prepare for fluorescence microscopy.

-

Analyze the labeled cells, including appropriate unlabeled and single-color controls.

-

Protocol 2: Two-Step Cell Surface Labeling via SPAAC followed by Maleimide-Thiol Conjugation

This protocol is for labeling cells that have been metabolically engineered to express azide-containing moieties on their surface proteins or glycans.

Materials:

-

Azide-modified cells

-

This compound

-

Thiol-conjugated probe (e.g., fluorescent dye, biotin)

-

Phosphate-Buffered Saline (PBS), pH 6.5-7.0

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium

-

FACS buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Harvest and wash azide-modified cells as described in Protocol 1.

-

-

Step 1: SPAAC Reaction:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Add the stock solution to the cell suspension to a final concentration of 10-50 µM.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells three times with ice-cold PBS.

-

-

Step 2: Maleimide Labeling:

-

Prepare a 1-5 mM stock solution of the thiol-conjugated probe in DMSO.

-

Resuspend the cells in PBS at a pH of 6.5-7.0.

-

Add the thiol-probe stock solution to a final concentration of 5-25 µM.

-

Incubate for 60-90 minutes at room temperature, protected from light.

-

Wash the cells three times with ice-cold PBS.

-

-

Analysis:

-

Proceed with analysis by flow cytometry or fluorescence microscopy as described in Protocol 1.

-

Protocol 3: Quantification of Cell Viability (Trypan Blue Exclusion Assay)

Materials:

-

Labeled and control cell suspensions

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

Procedure: